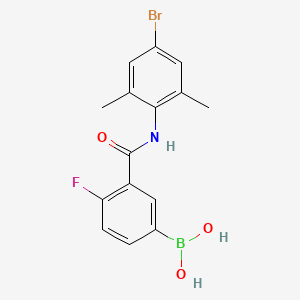

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid

Vue d'ensemble

Description

Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). They are known for their versatility and are used in a wide range of chemical reactions, including Suzuki-Miyaura coupling .

Synthesis Analysis

The synthesis of boronic acids often involves a borylation reaction . Protodeboronation, the removal of the boron moiety, is not well developed, especially for unactivated alkyl and primary alkyl boronic esters .Molecular Structure Analysis

The molecular structure of boronic acids typically includes a boron atom bonded to two hydroxyl groups and one carbon-containing group. The carbon-containing group can vary widely, leading to a diverse range of boronic acids .Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

Boronic acids are typically solid at room temperature. They are generally stable, but some boronic acids can decompose if exposed to high temperatures .Applications De Recherche Scientifique

Synthesis and Transformation

A study on the scaleable synthesis of 2-bromo-3-fluorobenzonitrile through the NaOMe-catalyzed bromodeboronation process demonstrates the transformation of aryl boronic acids into aryl bromides and chlorides with good to excellent yields. This process highlights the versatility and potential applications of 3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid in creating various halogenated compounds (Szumigala, Devine, Gauthier, & Volante, 2004).

Ortho-functionalization

The synthesis of ortho-functionalized arylboronic acids through a lithium-halogen exchange reaction provides a method to access a variety of functionalized boronic acids, demonstrating the utility of such compounds in organic synthesis and potential applications in creating complex molecules (Da̧browski, Kurach, Luliński, & Serwatowski, 2007).

Anticancer Research

Research into simple phenylboronic acid and benzoxaborole derivatives, including 3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid, has shown promising antiproliferative and proapoptotic effects in cancer cell lines, indicating potential applications in experimental oncology for the development of novel anticancer agents (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).

Optical Modulation

Studies on phenyl boronic acids grafted to polyethylene glycol-wrapped single-walled carbon nanotubes have demonstrated their use in optical modulation, suggesting potential applications in sensing and photoluminescence-based technologies. The structural variation among phenyl boronic acids influences their quantum yield and interaction with saccharides, indicating the relevance of 3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid in developing advanced optical materials (Mu et al., 2012).

Pharmaceutical Applications

Research on the synthesis and pharmacological aspects of thiophene derivatives via Suzuki cross-coupling reactions emphasizes the role of arylboronic acids, including 3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid, in the development of new therapeutic agents with haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-[(4-bromo-2,6-dimethylphenyl)carbamoyl]-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BBrFNO3/c1-8-5-11(17)6-9(2)14(8)19-15(20)12-7-10(16(21)22)3-4-13(12)18/h3-7,21-22H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIMBKCICLAHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NC2=C(C=C(C=C2C)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BBrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid | |

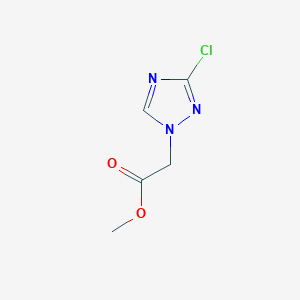

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide](/img/structure/B1526262.png)

![2-Bromobenzo[d]thiazole-6-carbaldehyde](/img/structure/B1526268.png)